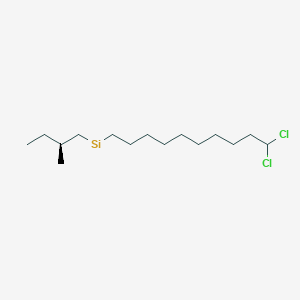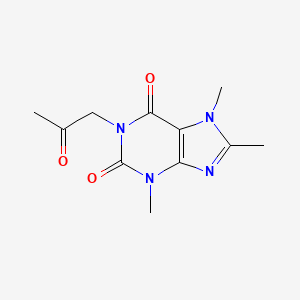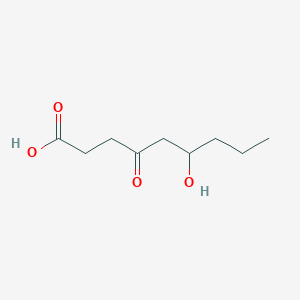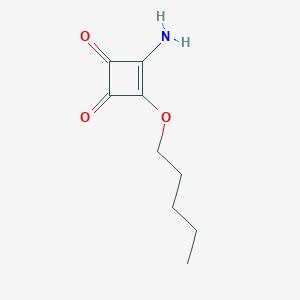
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes benzyl, methyl, and phenyl groups attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, resulting in the formation of disubstituted imidazoles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide high regioselectivity and good yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research. In chemistry, it is used as a ligand in various metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of aryl Grignards with aryl chlorides . In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of new drugs for treating various diseases, including cancer and infectious diseases . In industry, imidazole compounds are utilized in the production of dyes, agrochemicals, and functional materials .
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, they may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives, such as 1,3-dimesitylimidazolium chloride and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride These compounds share a similar imidazole core structure but differ in their substituents, which can influence their chemical and biological properties
Eigenschaften
CAS-Nummer |
128422-79-7 |
|---|---|
Molekularformel |
C24H25ClN2 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1,3-dibenzyl-4-methyl-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H24N2.ClH/c1-20-17-25(18-21-11-5-2-6-12-21)24(23-15-9-4-10-16-23)26(20)19-22-13-7-3-8-14-22;/h2-17,24H,18-19H2,1H3;1H |
InChI-Schlüssel |
UZNWTUPFZPMQOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[NH+](C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)







